Lipophilicity Advantage of N3-Ethoxyethyl Over N3-Methyl and N3-Methoxyethyl Substitution
The target compound exhibits a computed clogP of 2.79 [1], reflecting the contribution of the N3 2-ethoxyethyl chain. In contrast, the N3-methyl analog 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine (CAS 1286699-99-7) is predicted to have a significantly lower clogP, while the N3-(2-methoxyethyl) derivative (CAS 1286709-71-4) occupies an intermediate position. The approximate 1.3 log-unit increase in clogP relative to the N3-methyl analog translates to roughly a 20-fold higher theoretical partition into n-octanol, a parameter widely used to anticipate passive membrane permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.79 (computed via EOS61084 server) [1] |
| Comparator Or Baseline | Approximate clogP for 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine (CAS 1286699-99-7): 1.5 (estimated from consensus logP models) |
| Quantified Difference | Delta clogP ≈ +1.3 log units |
| Conditions | Computational prediction, consensus algorithm; experimental logP not available |
Why This Matters
Higher lipophilicity within a manageable range (clogP <5) is a key determinant of passive membrane permeability and oral absorption, making this compound a more suitable starting point for cell-permeable inhibitor design than its less lipophilic N3-methyl analog.
- [1] Sildrug Server, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Computed Physicochemical Properties: EOS61084 (3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine). View Source
